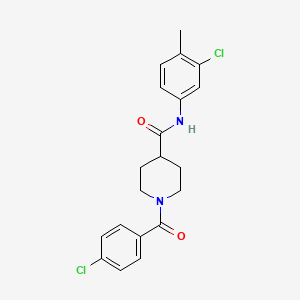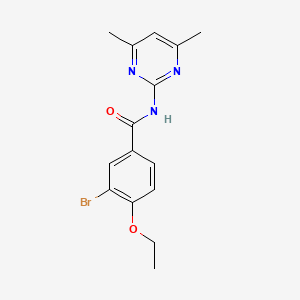
1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
概要
説明
1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a piperidine ring substituted with chlorobenzoyl and chloromethylphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, such as a substituted benzene, the piperidine ring can be formed through cyclization reactions.
Introduction of the chlorobenzoyl group: This step involves the acylation of the piperidine ring using 4-chlorobenzoyl chloride in the presence of a base like pyridine.
Attachment of the chloromethylphenyl group: This can be achieved through a nucleophilic substitution reaction where the piperidine derivative reacts with 3-chloro-4-methylphenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Use of catalysts: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Bases: Pyridine, sodium hydroxide.
Major Products Formed
Oxidation products: Depending on the conditions, oxidation can lead to the formation of carboxylic acids or ketones.
Reduction products: Reduction typically yields the corresponding amine or alcohol.
Substitution products: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide involves interaction with specific molecular targets:
Molecular targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways involved: It could modulate signaling pathways related to inflammation, cell proliferation, or neurotransmission.
類似化合物との比較
Similar Compounds
1-(4-chlorobenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide: Similar structure but lacks the additional chlorine atom.
1-(4-chlorobenzoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide: Similar structure but lacks the methyl group.
Uniqueness
1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-13-2-7-17(12-18(13)22)23-19(25)14-8-10-24(11-9-14)20(26)15-3-5-16(21)6-4-15/h2-7,12,14H,8-11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVQDHFNZZYGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methylphenyl)-5-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3702086.png)
methanone](/img/structure/B3702092.png)

![N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3702104.png)
![N-(3-methoxyphenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B3702118.png)
![1-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B3702120.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3702124.png)
![methyl (2-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B3702130.png)
![9-{3-[(4-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3702138.png)
![N-[(5Z)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B3702139.png)
![[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate](/img/structure/B3702151.png)

![N-[4-(aminocarbonyl)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B3702168.png)
![N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide](/img/structure/B3702172.png)
